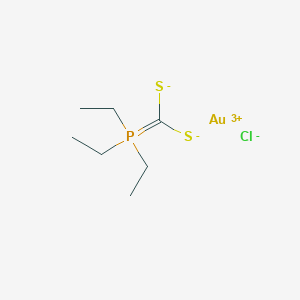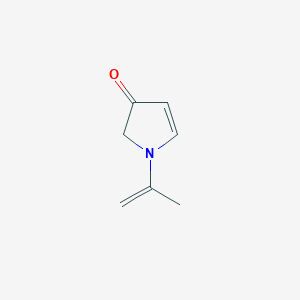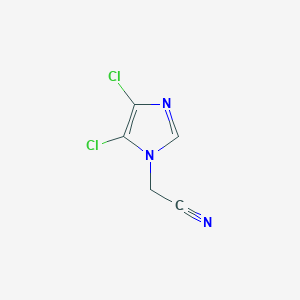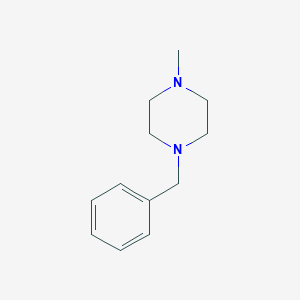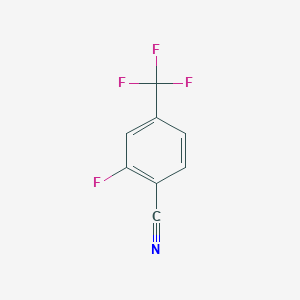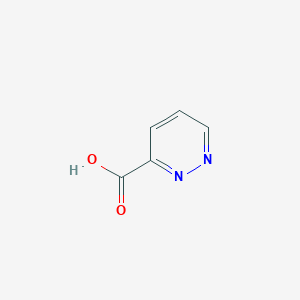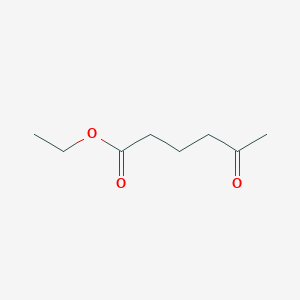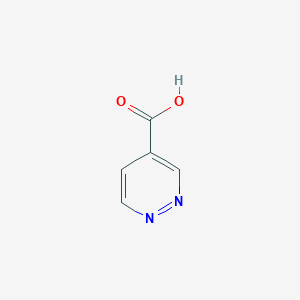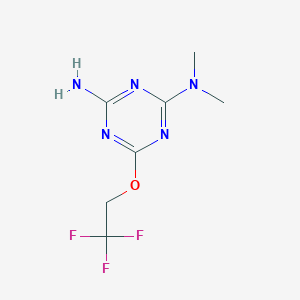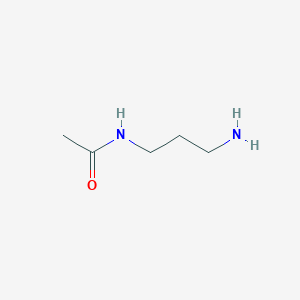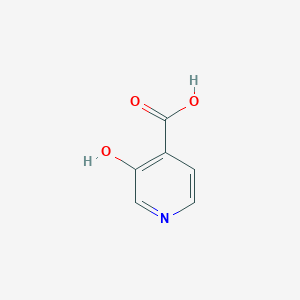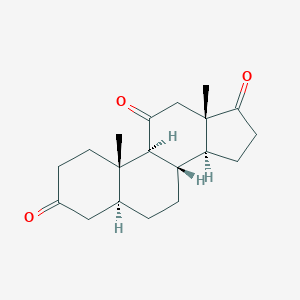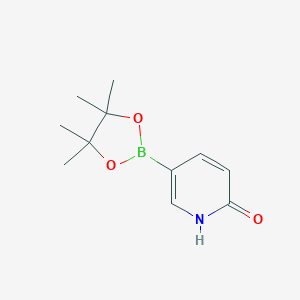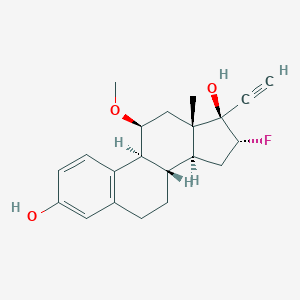
Fluoromoxestrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoromoxestrol is a synthetic estrogen that has been used in scientific research for several decades. It is a potent estrogen receptor agonist and has been used to study the effects of estrogen on various physiological and biochemical processes.
Mécanisme D'action
Fluoromoxestrol acts as an estrogen receptor agonist, which means that it binds to estrogen receptors in the body and activates them. This leads to the activation of various signaling pathways that regulate gene expression and cellular function. The exact mechanism of action of fluoromoxestrol is not fully understood, but it is believed to involve the activation of the estrogen receptor alpha and beta.
Effets Biochimiques Et Physiologiques
Fluoromoxestrol has several biochemical and physiological effects on the body. It has been shown to increase bone density and reduce the risk of osteoporosis. It also has cardiovascular benefits, such as reducing the risk of heart disease and stroke. Additionally, it has been shown to improve cognitive function and memory. However, it can also have negative effects, such as increasing the risk of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoromoxestrol has several advantages for lab experiments. It is a potent estrogen receptor agonist, which means that it can be used at low concentrations to achieve significant effects. It is also stable and can be stored for long periods of time without degradation. However, it can be expensive to synthesize and may not be readily available in some labs.
List of
Orientations Futures
1. Investigating the effects of fluoromoxestrol on other physiological processes, such as immune function and metabolism.
2. Developing new therapies for breast cancer based on the mechanism of action of fluoromoxestrol.
3. Studying the long-term effects of fluoromoxestrol on bone density and cardiovascular health.
4. Investigating the effects of fluoromoxestrol on cognitive function in aging populations.
5. Developing new synthetic estrogens based on the structure of fluoromoxestrol with improved potency and selectivity.
Conclusion:
Fluoromoxestrol is a potent synthetic estrogen that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It has several advantages for lab experiments, such as its potency and stability, but also has limitations, such as its cost and availability. Future research directions include investigating the effects of fluoromoxestrol on other physiological processes, developing new therapies for breast cancer, and studying the long-term effects of fluoromoxestrol on bone density and cardiovascular health.
Méthodes De Synthèse
Fluoromoxestrol is synthesized from estrone, which is a natural estrogen found in the body. The synthesis involves the addition of a fluorine atom to the estrone molecule at the C-6 position. This is achieved through a series of chemical reactions that involve the use of reagents such as boron trifluoride and potassium fluoride. The final product is purified through chromatography to obtain pure fluoromoxestrol.
Applications De Recherche Scientifique
Fluoromoxestrol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. It has also been used to study the effects of estrogen on breast cancer cells and to develop new therapies for breast cancer.
Propriétés
Numéro CAS |
142154-95-8 |
|---|---|
Nom du produit |
Fluoromoxestrol |
Formule moléculaire |
C21H25FO3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(8S,9S,11S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H25FO3/c1-4-21(24)18(22)10-16-15-7-5-12-9-13(23)6-8-14(12)19(15)17(25-3)11-20(16,21)2/h1,6,8-9,15-19,23-24H,5,7,10-11H2,2-3H3/t15-,16-,17-,18+,19+,20-,21-/m0/s1 |
Clé InChI |
UPCVHECNLOMHQH-WYLBFHJUSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
SMILES |
CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
SMILES canonique |
CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
Synonymes |
16 beta-(18F)fluoromoxestrol fluoromoxestrol fluoromoxestrol, (11beta,16alpha)-18F-isomer fluoromoxestrol, (11beta,16alpha)-isomer fluoromoxestrol, (11beta,16alpha,17alpha)-18F-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



